molecular formula C9H10ClNO4 B1461209 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid CAS No. 1020947-39-0

3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid

Cat. No. B1461209
CAS RN: 1020947-39-0
M. Wt: 231.63 g/mol
InChI Key: XKSKBOMICRYVJQ-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1020947-39-0 . It has a molecular weight of 231.64 . The IUPAC name for this compound is 3-chloro-6-(2-methoxyethoxy)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO4/c1-14-4-5-15-7-3-2-6 (10)8 (11-7)9 (12)13/h2-3H,4-5H2,1H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 231.64 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Antimicrobial Activities : Derivatives of pyridine-2-carboxylic acid, similar to 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid, have been characterized for their antimicrobial activities against Gram-positive and Gram-negative bacteria and antifungal activities against yeast strains. These compounds are known for their significant activity in inhibiting bacterial growth (Ö. Tamer et al., 2018).

  • Synthetic Applications : The compound and its derivatives are used in various synthetic chemical reactions. For instance, they are involved in the synthesis of complex pyridine structures and pyridine derivatives, which have broad applications in chemical research (M. Bencková & A. Krutošíková, 1997).

  • Spectroscopy and Computational Studies : These compounds are also subjects in spectroscopic (FT-IR and UV-Vis) characterizations and Density Functional Theory (DFT) calculations, which are essential in understanding their molecular structures and electronic properties (Ö. Tamer et al., 2018).

  • Crystallography and Structural Analysis : Some studies focus on the crystal structure analysis of these compounds, providing insights into their molecular arrangement and potential applications in materials science (Li-qun Shen et al., 2012).

  • Catalytic and Reaction Mechanism Studies : Research on this compound and its derivatives includes studying their role as catalysts in chemical reactions and understanding their reaction mechanisms (Pavel Drabina et al., 2010).

Safety and Hazards

The safety information available indicates that 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

3-chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c1-14-4-5-15-7-3-2-6(10)8(11-7)9(12)13/h2-3H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSKBOMICRYVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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